molecular formula C15H12N3O3P B14220412 1-(Diphenylphosphoryl)-4-nitro-1H-imidazole CAS No. 716316-21-1

1-(Diphenylphosphoryl)-4-nitro-1H-imidazole

Cat. No.: B14220412
CAS No.: 716316-21-1
M. Wt: 313.25 g/mol
InChI Key: VWLIPWPMJLGUTG-UHFFFAOYSA-N
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Description

1-(Diphenylphosphoryl)-4-nitro-1H-imidazole is a compound that belongs to the class of organophosphorus compounds It features a diphenylphosphoryl group attached to a nitro-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylphosphoryl)-4-nitro-1H-imidazole typically involves the reaction of 4-nitroimidazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

4-nitroimidazole+diphenylphosphoryl chlorideThis compound\text{4-nitroimidazole} + \text{diphenylphosphoryl chloride} \rightarrow \text{this compound} 4-nitroimidazole+diphenylphosphoryl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylphosphoryl)-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

    Phosphorylation: The diphenylphosphoryl group can be transferred to other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Phosphorylation: Reagents like triphenylphosphine and diisopropyl azodicarboxylate (DIAD) are used in Mitsunobu reactions.

Major Products

    Reduction of the nitro group: 1-(Diphenylphosphoryl)-4-amino-1H-imidazole.

    Nucleophilic substitution: Various substituted imidazole derivatives.

    Phosphorylation: Phosphorylated nucleophiles.

Scientific Research Applications

1-(Diphenylphosphoryl)-4-nitro-1H-imidazole has several applications in scientific research:

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoryl)-4-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylphosphoryl)-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1H-imidazole: Lacks the diphenylphosphoryl group, reducing its potential for phosphorylation reactions.

    Diphenylphosphoryl azide: Contains an azide group instead of an imidazole ring, leading to different reactivity and applications.

Uniqueness

1-(Diphenylphosphoryl)-4-nitro-1H-imidazole is unique due to the presence of both the diphenylphosphoryl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

716316-21-1

Molecular Formula

C15H12N3O3P

Molecular Weight

313.25 g/mol

IUPAC Name

1-diphenylphosphoryl-4-nitroimidazole

InChI

InChI=1S/C15H12N3O3P/c19-18(20)15-11-17(12-16-15)22(21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H

InChI Key

VWLIPWPMJLGUTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3C=C(N=C3)[N+](=O)[O-]

Origin of Product

United States

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